molecular formula C16H26N2O6 B1598622 (1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol CAS No. 6870-33-3

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol

Cat. No. B1598622
CAS RN: 6870-33-3
M. Wt: 342.39 g/mol
InChI Key: HQCZBENCWMGBQS-DJBHWWRKSA-N
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Description

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol, also known as 7-hydroxy-4-oxo-2,3,5,8-tetrahydropyrrolizin-1-ium, is an important organic compound that has a wide range of applications in scientific research. It is a pyrrolizinium-1-ol, which is a type of heterocyclic compound that is composed of a ring of five carbon atoms and one nitrogen atom. This compound has been studied extensively in recent years due to its unique properties and potential applications in various fields, such as medicine and biochemistry. We will also discuss potential future directions for research involving this compound.

Scientific Research Applications

Synthesis of Bioactive Molecules

Asymmetric Synthesis and Natural Product Derivatives : A study by Kotian et al. (2005) outlines a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound which serves as a useful intermediate for synthesizing various bioactive molecules. This synthesis involves an asymmetric 1,3-dipolar cycloaddition reaction, showcasing the molecule's significance in the efficient and scalable production of compounds with potential pharmaceutical applications Kotian, Lin, El-Kattan, & Chand, 2005.

Material Science and Conductive Polymers

Electroactive and Conductive Materials : Xu et al. (2014) have synthesized TEMPO-contained polypyrrole derivatives for use as cathode material in organic radical batteries. These polymers exhibit superior electrochemical performance due to their stable conductive polypyrrole main chain and flexible linking side-chain, demonstrating the relevance of pyrrolizine derivatives in developing advanced materials for energy storage applications Xu, Yang, Su, Ji, & Zhang, 2014.

Advanced Synthetic Methodologies

Innovative Synthetic Routes : The work by Gabriele et al. (2012) presents a palladium iodide-catalyzed approach to synthesize functionalized pyrrole derivatives, showcasing the molecule's role in facilitating the development of novel and convenient synthetic methodologies for constructing complex heterocyclic structures. This research underlines the molecule's contribution to expanding the toolkit of organic synthesis through catalytic and regioselective transformations Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012.

properties

IUPAC Name

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H13NO3/c2*10-5-6-1-3-9(12)4-2-7(11)8(6)9/h2*1,7-8,10-11H,2-5H2/t2*7-,8-,9+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCZBENCWMGBQS-DJBHWWRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[N@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-].C1C[N@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218830
Record name Isatinecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol

CAS RN

6870-33-3
Record name Isatinecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Reactant of Route 3
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Reactant of Route 4
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Reactant of Route 5
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
Reactant of Route 6
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol

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